Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-
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Overview
Description
1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzhydryloxy group, a bromine atom, and an ethanone moiety attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phenylacetic acid, under acidic conditions.
Introduction of Bromine Atom: The bromine atom can be introduced via bromination of the benzofuran core using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Attachment of Benzhydryloxy Group: The benzhydryloxy group can be attached through a nucleophilic substitution reaction using benzhydrol and a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Formation of Ethanone Moiety: The ethanone moiety can be introduced by acylation of the benzofuran derivative using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or hydrocarbons.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thio derivatives of the benzofuran compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives to highlight its uniqueness:
Similar Compounds: Benzofuran, 2-bromo-1-(benzhydryloxy)ethanone, 7-hydroxy-4-bromobenzofuran.
Uniqueness: The presence of both the benzhydryloxy group and the bromine atom in the benzofuran ring makes this compound unique, as it combines the properties of both functional groups, potentially leading to enhanced biological activities and diverse chemical reactivity.
Properties
CAS No. |
826992-35-2 |
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Molecular Formula |
C23H17BrO3 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
1-(7-benzhydryloxy-4-bromo-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C23H17BrO3/c1-15(25)21-14-18-19(24)12-13-20(23(18)27-21)26-22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,1H3 |
InChI Key |
QLOMOLVUYWJTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2O1)OC(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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